Tetrabutylphosphonium Tetraphenylborate

Descripción general

Descripción

Tetrabutylphosphonium Tetraphenylborate is a chemical compound with the molecular formula C40H56BP and a molecular weight of 578.67 g/mol. It is a white to almost white powder with a melting point ranging from 227°C to 234°C. This compound is known for its high purity, typically greater than 98%. It is insoluble in water but soluble in organic solvents such as chloroform, tetrahydrofuran, and acetone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylphosphonium Tetraphenylborate typically involves the reaction of tetrabutylphosphonium chloride with tetraphenylborate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar reaction but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Tetrabutylphosphonium Tetraphenylborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Electrochemical Studies

TBATPB is widely used as a supporting electrolyte in electrochemical analyses. It enhances the conductivity and stability of solutions, which is crucial for accurate measurements in various electrochemical experiments.

Case Study:

A study demonstrated that TBATPB significantly improved the efficiency of redox reactions in organic solvents, leading to higher yields in synthetic processes.

Ion Transport Mechanisms

In biochemistry, TBATPB serves as a reagent for studying ion transport across biological membranes. Its ability to form stable complexes with ions enhances their mobility through lipid bilayers.

Data Table: Ion Transport Effects of TBATPB

Phase Transfer Catalysis

TBATPB acts as an effective phase transfer catalyst , facilitating reactions between reactants in different phases. This property is particularly useful in organic synthesis.

Example Reaction:

TBATPB has been employed in the synthesis of various organic compounds, such as the condensation of aldehydes and malononitrile to produce derivatives of 2-amino-4H-chromene .

Analytical Chemistry

In analytical applications, TBATPB is utilized in chromatographic techniques for the separation and analysis of compounds. Its presence improves resolution and sensitivity, making it invaluable for detecting trace amounts of substances.

Case Study:

A chromatographic analysis using TBATPB demonstrated enhanced separation efficiency for complex mixtures compared to traditional solvents.

Material Science

TBATPB is involved in the development of advanced materials , including ionic liquids and polymer composites. Its properties contribute to improved thermal stability and conductivity in these materials.

Application Example:

Research has shown that incorporating TBATPB into polymer matrices leads to enhanced mechanical properties and thermal resistance, making it suitable for high-performance applications .

Mecanismo De Acción

The mechanism by which Tetrabutylphosphonium Tetraphenylborate exerts its effects depends on its specific application. As a phase transfer catalyst, it works by transferring a reactant from one phase to another, thereby increasing the reaction rate. The molecular targets and pathways involved vary depending on the reaction or application, but generally, the compound interacts with other molecules to facilitate or catalyze chemical processes.

Comparación Con Compuestos Similares

Tetrabutylphosphonium Tetraphenylborate is unique compared to other similar compounds due to its high stability, solubility in organic solvents, and ability to act as a phase transfer catalyst. Similar compounds include Tetraethylammonium Tetraphenylborate and Tetrapropylammonium Tetraphenylborate, but this compound stands out for its superior performance in various applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Tetrabutylphosphonium tetraphenylborate (TBPTPB) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in the context of ion transport, membrane potential studies, and biochemical applications. This article explores the compound's mechanisms of action, biochemical properties, and its implications in biological research.

Target of Action : TBPTPB interacts with ions in solution, influencing their transport across biological membranes. It is particularly noted for its role in studies involving ion channels and membrane potential modulation.

Mode of Action : The compound operates primarily through an oxidative reduction mechanism, forming strong reducing agents upon interaction with various ions. This property allows it to alter ion concentrations and conductivities in solutions, which is critical for biological systems.

Result of Action : TBPTPB has been shown to traverse cellular membranes and accumulate within lysosomes. Its ability to affect ion transport makes it a valuable tool for studying cellular processes related to ion homeostasis and signaling .

- Chemical Structure : TBPTPB has the molecular formula CHBP and a molecular weight of 561.69 g/mol. It is stable under standard conditions but hygroscopic and incompatible with strong oxidizing agents .

- Solubility : The compound is soluble in various organic solvents such as acetonitrile and acetone, which facilitates its use in biochemical assays .

Cellular Effects

TBPTPB's interaction with cellular components has been studied extensively:

- Membrane Permeability : The compound can traverse membranes but is excluded from mitochondria due to membrane potential differences, indicating selective permeability that can be exploited for targeted drug delivery systems .

- Subcellular Localization : Following endocytosis, TBPTPB accumulates in lysosomes, suggesting potential applications in lysosomal storage disorders or drug delivery targeting these organelles.

Case Studies and Research Findings

- Ion Transport Studies : Research indicates that TBPTPB enhances the uptake of lipophilic cations in yeast cells. For instance, the presence of tetraphenylboron increased the accumulation of dibenzyldimethylammonium, demonstrating its role in facilitating ion transport across membranes .

- Binding Interactions with Proteins : A study on bovine serum albumin (BSA) revealed that TBPTPB ions bind to BSA, affecting its physicochemical properties. The binding constants indicate a stable interaction that influences protein conformation and function .

- Conductivity Studies : Conductivity measurements have shown that TBPTPB exhibits varying molar conductivities in different solvents at controlled temperatures. This property can be crucial for understanding how the compound behaves under physiological conditions .

Applications in Scientific Research

TBPTPB has diverse applications across several fields:

- Biological Research : Used as a biochemical reagent for studying ion transport mechanisms and membrane dynamics.

- Pharmaceutical Development : Its properties make it suitable for developing drug delivery systems targeting specific cellular compartments.

- Industrial Chemistry : Employed as a phase transfer catalyst and supporting electrolyte in electrochemical studies .

Propiedades

IUPAC Name |

tetrabutylphosphanium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C16H36P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-20H;5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSZNMGVXKACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

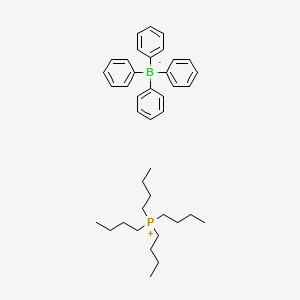

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554194 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29089-62-1 | |

| Record name | Tetrabutylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.